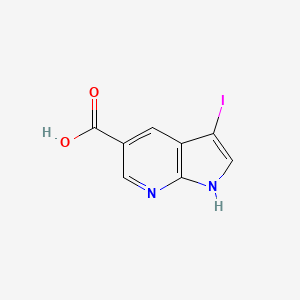

3-Iodo-7-azaindole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQBSSMJOSBURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901221002 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-80-9 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-7-azaindole-5-carboxylic acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-Iodo-7-azaindole-5-carboxylic acid, a key building block in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic strategy and experimental parameters. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and purine. This unique heterocyclic system is found in a variety of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of therapeutic activities.[1] The functionalization of the 7-azaindole ring is a critical aspect of drug discovery, enabling the modulation of physicochemical properties and biological targets. Specifically, the introduction of a halogen at the 3-position and a carboxylic acid at the 5-position creates a versatile intermediate for further chemical elaboration through cross-coupling reactions and amide bond formations.

Strategic Approach to the Synthesis

The synthesis of this compound presents a strategic challenge regarding the sequence of functional group introduction. Two primary retrosynthetic pathways were considered:

-

Pathway A: Initial Iodination followed by Carboxylation. This approach would involve the initial iodination of the 7-azaindole core at the C3 position, followed by the introduction of the carboxylic acid moiety at the C5 position.

-

Pathway B: Initial Carboxylation followed by Iodination. This strategy prioritizes the synthesis of the 7-azaindole-5-carboxylic acid intermediate, followed by a regioselective iodination at the C3 position.

After careful consideration of the electronic properties of the 7-azaindole ring system, Pathway B was selected as the more logical and efficient route. The rationale for this choice is grounded in the inherent reactivity of the 7-azaindole nucleus. The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic.[1][2] Introducing the electron-withdrawing carboxylic acid group at the C5 position is anticipated to have a minimal impact on the strong directing effect of the pyrrole nitrogen, thus favoring a highly regioselective iodination at C3 in the final step.

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Figure 1: Proposed Synthetic Pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 7-Azaindole-5-carboxylic acid

This section details the multi-step synthesis of the key intermediate, 7-azaindole-5-carboxylic acid, starting from commercially available 7-azaindole.

Step 1: Regioselective Bromination of 7-Azaindole at the C5 Position

The initial step involves the selective introduction of a bromine atom at the C5 position of the 7-azaindole ring. This serves as a handle for the subsequent carboxylation reaction. A well-established method for the C5-bromination of 7-azaindole is employed.

-

Protocol:

-

To a solution of 7-azaindole in a suitable solvent such as ethanol, add sodium bisulfite.

-

The reaction mixture is stirred to form the dihydro-7-azaindole-2-sulfonate sodium salt.

-

Elemental bromine is then added portion-wise at a controlled temperature (0-10 °C) to effect bromination at the C5 position.

-

The reaction is then treated with a base to eliminate the sulfonate group and afford 5-bromo-7-azaindole.

-

-

Causality: The use of a dihydro-sulfonate intermediate temporarily disrupts the aromaticity of the pyrrole ring, allowing for more controlled bromination on the pyridine ring.

Step 2: Protection of the Indole Nitrogen

To prevent interference from the acidic N-H proton in the subsequent organometallic reaction, the indole nitrogen must be protected. A variety of protecting groups can be employed, with tert-butyldimethylsilyl (TBDMS) being a suitable choice due to its ease of introduction and removal under mild conditions.

-

Protocol:

-

Dissolve 5-bromo-7-azaindole in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable base, for example, triethylamine or imidazole.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Work up the reaction to isolate the N-protected product.

-

Step 3: Carboxylation of 1-(tert-Butyldimethylsilyl)-5-bromo-7-azaindole

The introduction of the carboxylic acid group is achieved via a lithium-halogen exchange followed by quenching with carbon dioxide. This method is a reliable way to form carbon-carbon bonds.[3]

-

Protocol:

-

Dissolve the N-protected 5-bromo-7-azaindole in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of tert-butyllithium (t-BuLi) in pentane. The reaction is typically rapid.

-

After stirring for a short period, bubble dry carbon dioxide gas through the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent and acidify the aqueous layer to precipitate the carboxylic acid.

-

-

Trustworthiness: The low temperature (-78 °C) is critical to prevent unwanted side reactions of the highly reactive organolithium intermediate.

Step 4: Deprotection of the Indole Nitrogen

The final step in the synthesis of the intermediate is the removal of the TBDMS protecting group to yield 7-azaindole-5-carboxylic acid.

-

Protocol:

-

Dissolve the protected carboxylic acid in a suitable solvent such as THF.

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup to isolate the deprotected product.

-

Part 2: Regioselective Iodination of 7-Azaindole-5-carboxylic acid

With the 7-azaindole-5-carboxylic acid in hand, the final step is the selective introduction of an iodine atom at the C3 position. The electron-donating nature of the pyrrole ring strongly directs electrophilic substitution to this position.

Step 5: C3-Iodination of 7-Azaindole-5-carboxylic acid

Several reagents can be used for the iodination of 7-azaindoles, including N-iodosuccinimide (NIS) and molecular iodine.[1][2]

-

Protocol:

-

Dissolve 7-azaindole-5-carboxylic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium hydroxide, and stir to form the corresponding salt.

-

Add a solution of iodine in DMF dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Acidify the mixture to precipitate the desired product, this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Expertise & Experience: The use of a base is crucial as it deprotonates the pyrrole nitrogen, increasing the nucleophilicity of the ring and facilitating the electrophilic attack by iodine.

Data Presentation

| Step | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 5-Bromo-7-azaindole | 7-Azaindole, NaHSO₃, Br₂ | Ethanol/Water | 75-85 | >95 |

| 2 | 1-(TBDMS)-5-bromo-7-azaindole | 5-Bromo-7-azaindole, TBDMSCl, Et₃N | DCM | 90-98 | >98 |

| 3 | 1-(TBDMS)-7-azaindole-5-carboxylic acid | 1-(TBDMS)-5-bromo-7-azaindole, t-BuLi, CO₂ | Et₂O | 60-70 | >95 |

| 4 | 7-Azaindole-5-carboxylic acid | 1-(TBDMS)-7-azaindole-5-carboxylic acid, TBAF | THF | 85-95 | >98 |

| 5 | This compound | 7-Azaindole-5-carboxylic acid, I₂, KOH | DMF | 70-80 | >97 |

Note: Yields and purities are approximate and may vary depending on reaction scale and purification methods.

Visualization of the Reaction Mechanism

The key step of C3-iodination proceeds via a classic electrophilic aromatic substitution mechanism. The workflow is visualized below.

Caption: Figure 2: Simplified mechanism for the C3-iodination of 7-azaindole-5-carboxylic acid.

Conclusion

This in-depth technical guide provides a robust and well-rationalized synthetic protocol for the preparation of this compound. By strategically sequencing the carboxylation and iodination steps, this method ensures high regioselectivity and good overall yields. The detailed experimental procedures, coupled with explanations of the underlying chemical principles, offer researchers a reliable pathway to access this valuable building block for the synthesis of novel therapeutic agents.

References

-

Knochel, P., & Millot, N. (2003). The Directed ortho-Metalation of Azines and Diazines. In Modern Arene Chemistry (pp. 165-211). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. [Link]

Sources

- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodo-7-azaindole-5-carboxylic acid

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a wide range of biological targets.[1][2][3] Its structural resemblance to the purine core of ATP makes it a particularly effective hinge-binding motif for kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5] The strategic functionalization of this core allows for the fine-tuning of a compound's biological activity and, critically, its physicochemical properties.

This guide provides a detailed examination of This compound , a key synthetic intermediate whose distinct functional groups—an iodo substituent at the 3-position and a carboxylic acid at the 5-position—endow it with unique characteristics. Understanding these properties is not merely an academic exercise; it is fundamental to leveraging this molecule's full potential in drug design and development. The physicochemical profile of a molecule governs its Absorption, Distribution, Metabolism, and Excretion (ADME), directly influencing its journey from administration to therapeutic action and ultimate clearance from the body.[6][7][8][9][10]

Core Molecular and Physical Properties

The foundational attributes of a molecule provide the initial parameters for its evaluation as a drug discovery building block. For this compound, these properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₅IN₂O₂ | [11][12] |

| Molecular Weight | 288.04 g/mol | [11][13] |

| Physical Form | Solid | [11] |

| CAS Number | 1060816-80-9 | [11][12] |

| Synonym | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | [11][12] |

| InChI Key | FNQBSSMJOSBURI-UHFFFAOYSA-N | [11] |

| Storage | 2-8°C, sealed in dry, dark conditions | [11] |

Note: Experimentally determined values for properties such as melting point, aqueous solubility, and pKa are not consistently reported in publicly available literature. The subsequent sections of this guide detail the standard, authoritative protocols for determining these critical parameters.

Structural and Electronic Analysis

The molecule's behavior is a direct consequence of its architecture. The interplay between the 7-azaindole core, the carboxylic acid, and the iodo group defines its electronic landscape and potential for intermolecular interactions.

Caption: Chemical structure and key functional domains.

-

7-Azaindole Core : This heterocyclic system is a bioisostere of both indole and purine.[5] The pyrrolic nitrogen (-NH) acts as a hydrogen bond donor, while the pyridinic nitrogen is a hydrogen bond acceptor. This dual character is fundamental to its ability to mimic the hinge-binding interactions of ATP in kinase active sites.[5][14]

-

Carboxylic Acid Group : As a primary acidic functional group, it is a potent hydrogen bond donor and acceptor. At physiological pH (~7.4), this group will be predominantly deprotonated to its carboxylate form (-COO⁻), conferring a negative charge and significantly enhancing aqueous solubility.

-

Iodo Group : The iodine atom at the C3 position introduces several important effects. It is the largest and most polarizable of the stable halogens, increasing the molecule's lipophilicity. Furthermore, it can participate in halogen bonding—a highly directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on a protein target—which can substantially increase binding affinity and selectivity.

Determination of Critical Physicochemical Parameters

The following sections provide both the rationale and the detailed experimental protocols for measuring the most influential physicochemical properties for a drug candidate.

A. Aqueous Solubility

Expertise & Causality : Solubility is a gatekeeper property; a drug must dissolve to be absorbed.[7] For an ionizable compound like this, solubility is highly pH-dependent. The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a definitive value of a compound's solubility at equilibrium in a specific medium.

Sources

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 9. fiveable.me [fiveable.me]

- 10. Physicochemical properties of drug: Significance and symbolism [wisdomlib.org]

- 11. This compound | 1060816-80-9 [sigmaaldrich.com]

- 12. This compound | 1060816-80-9 [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Iodo-7-azaindole-5-carboxylic acid: A Technical Guide for Researchers

Introduction

3-Iodo-7-azaindole-5-carboxylic acid (CAS: 1060816-80-9) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its rigid bicyclic scaffold, featuring both hydrogen bond donors and acceptors, and functional handles for further chemical modification, makes it a valuable scaffold for the synthesis of targeted therapeutic agents. The 7-azaindole core is a known isostere of indole and is found in numerous biologically active compounds.[4][5] The strategic placement of an iodine atom at the 3-position provides a versatile site for cross-coupling reactions, while the carboxylic acid at the 5-position allows for amide bond formation or other derivatizations.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The numbering convention for the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is illustrated below.

Caption: Structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amine and carboxylic acid groups. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm and are based on analysis of similar structures in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| NH -1 | ~12.5 - 13.5 | broad singlet (br s) | - | The pyrrolic NH proton is acidic and typically appears as a broad signal at very low field, consistent with data for substituted indoles.[7] |

| COOH | ~12.0 - 13.0 | broad singlet (br s) | - | The carboxylic acid proton is also highly deshielded and exchangeable, resulting in a broad singlet. |

| H -2 | ~8.0 - 8.2 | singlet (s) | - | The H-2 proton is adjacent to the pyrrole nitrogen and is typically a singlet. The iodine at C-3 removes the coupling to H-3. |

| H -4 | ~8.4 - 8.6 | singlet (s) or narrow doublet | ~1.0 - 2.0 | This proton is on the pyridine ring. It is expected to be a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H-6. |

| H -6 | ~8.8 - 9.0 | singlet (s) or narrow doublet | ~1.0 - 2.0 | Deshielded due to its position on the electron-deficient pyridine ring and ortho to the nitrogen atom. It may show a small ⁴J coupling to H-4. |

Causality Behind Predictions:

-

Solvent Choice: DMSO-d₆ is selected as the likely solvent because the carboxylic acid group enhances solubility in polar aprotic solvents. It also allows for the observation of exchangeable N-H and COOH protons, which would be lost in deuterated methanol or water.

-

Deshielding Effects: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, along with the aromatic ring current, causes all aromatic protons to resonate at a relatively low field (downfield).

-

Iodine Substitution: The heavy iodine atom at the C-3 position has a significant electronic effect and, crucially, simplifies the spectrum by removing the typical H2-H3 coupling, leading to a singlet for the H-2 proton.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C =O | ~165 - 170 | The carbonyl carbon of a carboxylic acid typically appears in this region.[8] |

| C -2 | ~130 - 135 | This carbon is adjacent to the pyrrole nitrogen and is typically found in this range in azaindole systems. |

| C -3 | ~60 - 70 | The direct attachment of a heavy atom like iodine causes a significant upfield shift (the "heavy atom effect"). This is a highly characteristic signal. |

| C -3a | ~138 - 142 | A quaternary carbon at the fusion of the two rings. |

| C -4 | ~120 - 125 | Aromatic CH carbon on the pyridine ring. |

| C -5 | ~128 - 133 | Quaternary carbon bearing the carboxylic acid group. Its shift is influenced by the substituent. |

| C -6 | ~145 - 150 | Aromatic CH carbon ortho to the pyridine nitrogen, leading to significant deshielding. |

| C -7a | ~148 - 152 | Quaternary carbon at the ring fusion, adjacent to both nitrogens. |

Expert Insights:

-

The most diagnostic signal in the ¹³C NMR spectrum is the C-3 carbon. The strong shielding effect of the iodine atom will shift this signal significantly upfield compared to an unsubstituted C-3, making it easy to identify.

-

The chemical shifts of the pyridine ring carbons (C-4, C-5, C-6, C-7a) are generally at a lower field than their counterparts in an indole ring, due to the electron-withdrawing effect of the pyridine nitrogen.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

For this compound, the molecular formula is C₈H₅IN₂O₂. The exact mass can be calculated for the molecular ion ([M+H]⁺) or the deprotonated molecule ([M-H]⁻).

-

Molecular Formula: C₈H₅IN₂O₂

-

Molecular Weight: 288.04 g/mol [2]

-

Predicted [M+H]⁺ (Positive Ion Mode): Calculated for C₈H₆IN₂O₂⁺, m/z ~288.9513

-

Predicted [M-H]⁻ (Negative Ion Mode): Calculated for C₈H₄IN₂O₂⁻, m/z ~286.9374

Trustworthiness through Self-Validation: The presence of a monoisotopic peak at these calculated m/z values in a high-resolution mass spectrum would provide strong, self-validating evidence for the elemental composition of the compound.

Predicted Fragmentation Pattern (Electron Ionization - EI-MS)

Under electron ionization conditions, the molecular ion will undergo fragmentation. The predicted pathways are based on the known fragmentation of carboxylic acids and halogenated aromatic compounds.

Caption: Predicted major fragmentation pathways for this compound.

Key Fragmentation Pathways Explained:

-

Loss of Carbon Dioxide (-CO₂): A characteristic fragmentation for aromatic carboxylic acids is the loss of a CO₂ molecule (44 Da) to give a fragment at m/z 244. This corresponds to the molecular ion of 3-iodo-7-azaindole.[9]

-

Loss of Carboxyl Radical (-•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group can lead to the loss of a carboxyl radical (45 Da), resulting in a fragment at m/z 243.[9][10]

-

Loss of Iodine Radical (-•I): The C-I bond is relatively weak and can cleave to release an iodine radical (127 Da), producing a prominent peak at m/z 161.

-

Loss of HCN: Azaindole systems can undergo fragmentation of the pyridine ring by losing a molecule of hydrogen cyanide (27 Da). This can occur after initial fragmentations, leading to ions such as m/z 217 (from m/z 244) or m/z 216 (from m/z 243).

Part 3: Experimental Protocols

To acquire the data described in this guide, standardized laboratory procedures should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Method: Electrospray ionization (ESI) is recommended, run in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. For fragmentation studies, Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be employed.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This technical guide provides a detailed, predictive framework for the NMR and mass spectrometric analysis of this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation pathways detailed herein, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach for obtaining high-quality experimental data, which will be crucial for validating these predictions and supporting further research and development efforts.

References

-

Wang, Z.-Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Retrieved from [Link]

-

Patrick, S. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Retrieved from [Link]

-

Rosales, A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

- 1. 1060816-80-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1060816-80-9 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 6. 3-IODO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE(900514-07-0) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to 3-Iodo-7-azaindole-5-carboxylic Acid (CAS Number: 1060816-80-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Iodo-7-azaindole-5-carboxylic acid, also known as 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its core structure, the 7-azaindole scaffold, is a recognized pharmacophore found in numerous biologically active molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its emerging role as a kinase inhibitor.

Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in a dark, dry place at 2-8°C.[2] The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces a carbon in the benzene ring, altering its physicochemical properties such as polarity and hydrogen bonding capacity.[1]

| Property | Value | Source |

| CAS Number | 1060816-80-9 | - |

| Molecular Formula | C₈H₅IN₂O₂ | [2] |

| Molecular Weight | 288.04 g/mol | [2] |

| IUPAC Name | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | - |

| Synonyms | This compound | - |

| Physical Form | Solid | |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [2] |

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, the expected spectroscopic features can be predicted:

-

¹H NMR: Aromatic protons on the pyrrolo[2,3-b]pyridine core, a broad singlet for the N-H proton of the pyrrole ring, and a downfield singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances corresponding to the carbon atoms of the bicyclic core and the carboxyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and C-I stretch.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (288.04 g/mol ).

Synthesis of this compound

A plausible synthetic route for this compound can be devised based on established methods for the functionalization of the 7-azaindole core.[4][5] A common strategy involves the iodination of a 7-azaindole precursor.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on a general iodination procedure for 7-azaindoles.[4]

Step 1: Iodination of 7-Azaindole-5-carboxylic Acid

-

To a solution of 7-azaindole-5-carboxylic acid (1 equivalent) in acetonitrile, add N-Iodosuccinimide (NIS) (1.1 equivalents).

-

Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.

Potential as a Kinase Inhibitor

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of several kinases, including:

-

Fibroblast Growth Factor Receptor (FGFR): Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[6] The 7-azaindole core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.[6]

-

Other Kinases: The 7-azaindole scaffold has been incorporated into inhibitors of various other kinases, highlighting its versatility in drug design.

While the specific kinase targets of this compound have not been explicitly detailed in the available literature, its structural features strongly suggest it could function as a kinase inhibitor. The iodine atom at the 3-position can be utilized for further structural modifications through cross-coupling reactions to enhance potency and selectivity.

Antiparasitic and Anticancer Potential

-

Human African Trypanosomiasis (HAT): A series of 3,5-disubstituted-7-azaindoles have been identified as growth inhibitors of Trypanosoma brucei, the parasite responsible for HAT.[4]

-

Anticancer Activity: The DEAD-box helicase DDX3, implicated in tumorigenesis, has been targeted by 7-azaindole derivatives.[7] Furthermore, cytotoxic activity against human myeloblastic leukaemia cells has been reported for other 7-azaindole derivatives.

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom at the 3-position and the carboxylic acid at the 5-position provides two reactive handles for further chemical modifications.

Workflow for Lead Optimization

Caption: Lead optimization workflow utilizing this compound.

Experimental Protocol: Suzuki Coupling (Illustrative)

This protocol illustrates how the iodine at the 3-position can be used in a Suzuki cross-coupling reaction to introduce new aryl or heteroaryl groups.

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent system (e.g., a mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a versatile chemical entity with significant promise in the field of drug discovery. Its 7-azaindole core provides a well-established scaffold for interacting with biological targets, particularly protein kinases. The presence of two modifiable functional groups, an iodine atom and a carboxylic acid, makes it an ideal starting point for the synthesis of compound libraries for lead discovery and optimization. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and could lead to the development of novel therapeutics for a range of diseases.

References

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (URL: [Link])

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])

-

Azaindole Therapeutic Agents. (URL: [Link])

- US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google P

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])

-

Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (URL: [Link])

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (URL: [Link])

-

Functionalization of 7-Azaindole. (URL: [Link])

-

Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

novel process for the manufacture of 5-halogenated-7-azaindoles - Justia Patents. (URL: [Link])

- CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google P

-

Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (URL: [Link])

-

Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])

- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google P

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1060816-80-9|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of 3-substituted 7-azaindoles

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Substituted 7-Azaindoles for Drug Discovery Professionals

Authored by Gemini, Senior Application Scientist

Introduction: The 7-Azaindole Scaffold as a Privileged Motif

In the landscape of modern medicinal chemistry, the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibition.[1][2] Its status as a "privileged structure" is not arbitrary; the strategic replacement of a carbon atom with nitrogen at the 7-position of the indole ring confers a unique combination of physicochemical and biological properties.[2][3] This seemingly minor alteration introduces a crucial hydrogen bond acceptor (the N7 pyridine nitrogen) while retaining the hydrogen bond donor (the N1 pyrrole NH), enabling the scaffold to form powerful bidentate hydrogen bonds with the hinge region of many kinases.[4][5][6] This interaction masterfully mimics the binding of the adenine moiety of ATP, making 7-azaindole an exceptional starting point for the development of ATP-competitive inhibitors.[2][7]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 7-azaindole derivatives, with a specific focus on the impact of substituents at the C-3 position. This position is frequently exploited for derivatization as it typically points toward the solvent-exposed region or the ribose pocket of the ATP-binding site, providing a vector to enhance potency, modulate selectivity, and improve pharmacokinetic properties.[8] We will dissect the causal relationships behind experimental choices, present detailed synthetic protocols, and summarize key SAR data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Importance of the C-3 Position

The functionalization of the 7-azaindole core is a nuanced task, with modifications at positions 1, 3, and 5 being the most extensively studied for developing anticancer agents.[9] Among these, the C-3 position holds particular significance. X-ray crystallography studies have revealed that the C-3 substituent of the 7-azaindole scaffold often projects towards the ribose pocket of the kinase ATP binding site.[8] This orientation provides a critical opportunity for drug designers to introduce moieties that can form additional interactions with the target protein, thereby increasing binding affinity and selectivity. Furthermore, modifications at this position can be used to tune the physicochemical properties of the molecule, such as solubility and lipophilicity, which are crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Core Directive: Aromaticity vs. Aliphaticity at C-3

A fundamental consideration in the SAR of 3-substituted 7-azaindoles is the nature of the substituent itself. A compelling study on 3,5-disubstituted-7-azaindoles as growth inhibitors of Trypanosoma brucei highlights this principle. The investigation revealed that aromaticity at the 3-position is essential for potent anti-trypanosomal activity.[10] While introducing aliphatic groups at this position was a deliberate strategy to increase the fraction of sp³ hybridized carbons (Fsp³) and thereby enhance aqueous solubility, these analogs failed to display the desired sub-micromolar activity.[10] This suggests that the π-stacking or hydrophobic interactions provided by an aromatic ring at C-3 are critical for anchoring the ligand within the target's binding site.

Conversely, the inclusion of basic amines within these aliphatic substituents led to a dramatic and consistent improvement in aqueous solubility and a reduction in human liver microsome (HLM) clearance.[10] This illustrates a classic trade-off in drug design: optimizing for potency versus optimizing for pharmacokinetics. The key takeaway is that while non-aromatic groups can solve ADME liabilities like poor solubility, this often comes at the cost of target affinity.

Case Study: SAR of 3,5-Disubstituted 7-Azaindoles as Anti-Trypanosomal Agents

The hit-to-lead optimization of a series of 3,5-disubstituted-7-azaindoles for treating Human African Trypanosomiasis (HAT) provides a rich dataset for understanding SAR at the C-3 position.[10]

Impact of 3-Aryl Substituents on Potency and ADME

In this study, a variety of aromatic and heteroaromatic rings were installed at the C-3 position to probe the SAR. The data demonstrates how subtle electronic and structural changes to this aryl moiety can significantly impact biological activity and metabolic stability.

| Compound | 3-Position Substituent | T. brucei pEC₅₀ | HLM Clᵢₙₜ (µL/min/mg) | Aqueous Solubility (µM) |

| NEU-1207 | 3-cyanophenyl | 7.3 | 190 | 2 |

| 13c | Phenyl | 6.5 | 160 | 3 |

| 13p | 3-acetamidophenyl | 6.1 | 180 | 110 |

| 13r | 3-aminophenyl | 7.3 | 180 | 1700 |

| 13t | 3-nitrophenyl | 7.6 | 130 | 54 |

| 13u | 3-hydroxyphenyl | 7.3 | >200 | 200 |

| 13x | 3-pyridyl | 6.7 | 90 | 97 |

| 13y | 4-pyridyl | 7.0 | 39 | 59 |

Data summarized from a study on anti-trypanosomal compounds.[10]

Key Insights from the Data:

-

Electronic Effects: Replacing the electron-withdrawing nitrile in NEU-1207 with an unsubstituted phenyl ring (13c) led to a significant drop in potency. However, installing other electron-withdrawing groups like a nitro group (13t) resulted in a slight increase in potency.

-

Hydrogen Bonding: The amine (13r) and hydroxy (13u) substituents, capable of hydrogen bonding, maintained potency equivalent to the parent compound.[10]

-

Solubility and Metabolism: A clear success in improving ADME properties was achieved by introducing heteroatoms. The 3-pyridyl (13x) and 4-pyridyl (13y) analogs showed a marked decrease in HLM clearance and an increase in solubility compared to NEU-1207.[10] However, this came with a slight penalty to anti-trypanosomal activity. This demonstrates the delicate balance required to achieve potency and favorable drug-like properties simultaneously.

The 7-Azaindole Core in Kinase Inhibition

The 7-azaindole scaffold is a prolific hinge-binding motif in kinase inhibitor design.[4][5][6][7] Its ability to form two key hydrogen bonds with the kinase hinge region is central to its efficacy.

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

Numerous approved drugs and clinical candidates targeting a wide array of kinases are built upon this scaffold. For instance, Vemurafenib, a potent B-RAF kinase inhibitor, was developed from a 7-azaindole fragment using structure-based drug design.[4][5] Similarly, 3-substituted 7-azaindoles have been successfully developed as inhibitors for Rho kinase (ROCK), JAK2, and c-Met, among others.[7][8][11] In these contexts, the C-3 substituent is crucial for achieving selectivity and potency against the specific target kinase. For example, in the development of c-Met inhibitors, a pyridinyl group was introduced at the C-3 position to enhance binding affinity.[8]

Synthetic Strategies for 3-Position Functionalization

The derivatization of the 7-azaindole core at the C-3 position is enabled by robust and versatile synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are frequently employed to introduce aryl and heteroaryl moieties.

General Synthetic Workflow

A common and effective strategy for synthesizing 3,5-disubstituted 7-azaindoles involves a multi-step sequence that allows for late-stage diversification at the C-3 position. This approach provides the flexibility needed for extensive SAR studies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility and Stability of 3-Iodo-7-azaindole-5-carboxylic acid: A Core Technical Guide for Preformulation and Development

An In-depth Technical Guide for Drug Development Professionals

Abstract: 3-Iodo-7-azaindole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, primarily due to the established role of the 7-azaindole scaffold as a bioisosteric replacement for indole in pharmacologically active molecules.[1][2] The successful progression of any candidate molecule from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. By explaining the causality behind experimental design and grounding all claims in authoritative principles, this document serves as a critical resource for researchers, formulation scientists, and drug development professionals aiming to unlock the therapeutic potential of this molecular scaffold.

Introduction to this compound

The 7-azaindole moiety is a privileged structure in drug discovery, often employed to enhance physicochemical properties such as aqueous solubility and to modulate drug-target interactions through the introduction of a hydrogen bond acceptor in the six-membered ring.[1][2] The title compound, this compound, combines this core with two key functional groups: an iodine atom at the 3-position, which serves as a versatile synthetic handle for cross-coupling reactions[3], and a carboxylic acid at the 5-position, which provides a point for salt formation and can significantly influence solubility and pharmacokinetic profiles.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's basic properties is the foundation for all subsequent development activities.

| Property | Value | Source |

| CAS Number | 1060816-80-9 | |

| Molecular Formula | C₈H₅IN₂O₂ | |

| Molecular Weight | 288.04 g/mol | |

| Appearance | Solid | [4] |

| Synonym | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Storage | Sealed in dry, dark, at 2-8°C | [5] |

Significance in Drug Discovery

The strategic value of this compound lies in its modularity. The 7-azaindole core provides a bioisosteric advantage over traditional indoles, potentially improving metabolic stability and solubility.[1] The iodine at the C3 position is not merely a substituent; it is a reactive site enabling late-stage functionalization via palladium-catalyzed reactions (e.g., Suzuki, Sonogashira couplings), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[3][6] The carboxylic acid group is ionizable, making the molecule's properties highly dependent on the pH of its environment, a critical factor for formulation and in vivo performance.

Solubility Profile

Solubility is a gatekeeping parameter for drug development, directly impacting bioavailability and formulation feasibility. The solubility of this compound is governed by the interplay of its crystalline solid-state, the polarity of the solvent, and the ionization state of its functional groups.

Theoretical Considerations

The molecule's structure presents competing solubility drivers:

-

Aqueous Solubility: The carboxylic acid group (pKa typically ~3-5) and the pyridine nitrogen (pKa of 7-azaindole is ~4.6) make the molecule amphoteric. At low pH (<2), the carboxyl group is protonated (neutral) and the pyridine nitrogen is protonated (cationic). In the mid-pH range (e.g., pH 6-7), the carboxyl group is deprotonated (anionic) and the pyridine nitrogen is neutral. At high pH (>9), it exists primarily as an anion. This pH-dependent ionization is the single most critical determinant of its aqueous solubility.

-

Organic Solubility: The aromatic azaindole core and the iodo-substituent contribute to its lipophilicity, suggesting solubility in polar aprotic organic solvents. However, strong intermolecular hydrogen bonding, particularly involving the carboxylic acid and the pyrrole N-H, can lead to the formation of dimers and reduce solubility in less polar media.[7] Indeed, related azaindole carboxamides have been reported to have exceptionally low solubility in common organic solvents like methanol and acetone.[8]

Aqueous and Organic Solvent Solubility

Based on first principles and data from analogous structures, a qualitative solubility profile can be predicted. Quantitative determination requires the experimental protocol outlined in section 2.3.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | 0.1 N HCl (pH 1) | Low | The carboxylic acid is protonated and non-ionized, reducing its interaction with water. |

| Aqueous (Neutral) | PBS (pH 7.4) | Moderate | The carboxylic acid is deprotonated (ionized), enhancing solubility. This is critical for physiological relevance. |

| Aqueous (Basic) | 0.1 N NaOH (pH 13) | High | The compound is fully ionized, forming a highly water-soluble carboxylate salt. |

| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are effective at disrupting the hydrogen-bonding networks present in the solid state. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | May be limited by the compound's lipophilic core; potential for hydrogen bonding competition. |

| Non-Polar | Hexanes, Toluene | Very Low | Insufficient polarity to overcome the crystal lattice energy and solvate the polar functional groups. |

Experimental Workflow for Thermodynamic Solubility Determination

This protocol is designed to provide a reliable, equilibrium-based measurement of solubility, which is more representative of in vivo conditions than kinetic solubility assays.

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 5 mg) into a series of 2 mL glass vials. The key is to ensure solid remains after equilibration, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent (e.g., water, pH 7.4 PBS, 0.1 N HCl, DMSO) to the respective vials.

-

Equilibration: Seal the vials and place them on a rotational shaker in a temperature-controlled incubator (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. Causality Note: 24-48 hours is chosen to ensure the system reaches thermodynamic equilibrium, avoiding the overestimation often seen in kinetic "shake-flask" methods.

-

Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.

-

Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove any remaining particulates.

-

Quantification: Prepare a standard curve of the compound in a suitable diluent. Dilute the filtered supernatant with the same diluent to fall within the linear range of the standard curve. Analyze both standards and samples using a validated HPLC-UV method. Calculate the concentration in the original supernatant to determine solubility.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is mandated by regulatory bodies like the ICH and is essential for defining storage conditions, shelf-life, and identifying potential impurities.[9][10] The supplier-recommended storage conditions (2-8°C, dry, dark) already suggest intrinsic instability towards heat, moisture, and light.[5]

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the inherent stability of the molecule.[11] This is a cornerstone for developing a stability-indicating analytical method, which is a method capable of separating the intact drug from its degradation products.[10][12] The conditions are intentionally more severe than those used for long-term stability testing.[9]

Predicted Degradation Pathways

The chemical structure suggests several potential points of failure under stress conditions:

-

Hydrolytic Degradation (Acid/Base): The amide bond within the pyrrole ring could be susceptible to hydrolysis under harsh acidic or basic conditions, though this is generally less likely than other pathways. The primary concern would be catalysis of other reactions.

-

Oxidative Degradation: The electron-rich pyrrole ring of the azaindole core is a prime target for oxidation, potentially leading to N-oxides or ring-opened products.

-

Photolytic Degradation: Aromatic iodides are known to be photolabile, and the C-I bond is the most likely point of degradation under UV/Vis light exposure, leading to de-iodination and the formation of 7-azaindole-5-carboxylic acid.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a classic degradation pathway for this type of molecule.

Caption: Predicted Forced Degradation Pathways.

Experimental Protocol for a Forced Degradation Study

This protocol outlines a standard approach. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

1. Stock Solution Preparation:

-

Prepare a stock solution of this compound at ~1 mg/mL in a suitable organic solvent like acetonitrile or DMSO.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 2, 6, 12, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 2, 6, 12, and 24 hours. Causality Note: Basic conditions are often run at room temperature initially as base-catalyzed hydrolysis can be much faster than acid-catalyzed.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store vials of the solid compound in an oven at 70°C for 48 hours. Also, store vials of the stock solution at 60°C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).

3. Sample Analysis:

-

At each time point, withdraw an aliquot from the stressed solutions.

-

For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the reaction.

-

Dilute all samples to a target concentration (e.g., 50 µg/mL) with mobile phase.

-

Analyze by a stability-indicating HPLC-UV/DAD method. The use of a Diode Array Detector (DAD) is critical for assessing peak purity and detecting co-eluting degradants. Mass spectrometry (LC-MS) is used for structural elucidation of the observed degradation products.[13]

4. Self-Validation and Controls:

-

Control Sample: A solution of the compound, diluted to the final concentration without undergoing stress, is analyzed at each time point to account for any instability in the analytical solution itself.

-

Blank Solutions: The stress media (e.g., heated 0.1 N HCl) without the drug is injected to ensure no artifacts are generated from the conditions.

-

Mass Balance: The sum of the amount of drug remaining and the amount of all degradation products formed should be close to 100% of the initial amount, demonstrating that all significant degradants are being detected.

Conclusion and Recommendations

This compound is a compound with significant potential, but its physicochemical liabilities must be proactively managed.

-

Solubility: The solubility is critically pH-dependent. For formulation, targeting a neutral to basic pH will be essential for achieving sufficient aqueous solubility. For discovery biology, initial solubilization in DMSO is appropriate, but care must be taken to avoid precipitation upon dilution into aqueous assay buffers.

-

Stability: The compound is sensitive to light, heat, and likely oxidation. It must be stored under refrigerated (2-8°C), dark, and dry conditions.[5] The primary predicted degradation pathways are photolytic de-iodination and thermal decarboxylation. A robust, stability-indicating analytical method must be developed and validated early in the development process to ensure the purity and quality of the material.

By applying the principles and protocols detailed in this guide, researchers and developers can build a comprehensive data package to navigate the challenges of preformulation and advance molecules based on this scaffold towards clinical success.

References

-

ResearchGate. (n.d.). Results of forced degradation studies. [Online] Available at: [Link]

-

Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical chromatography : BMC. [Online] Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Online] Available at: [Link]

-

Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241. [Online] Available at: [Link]

-

Sigma-Aldrich. (n.d.). This compound (Chinese site). [Online] Available at: [Link]

-

Perrone, T. N., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2946-2961. [Online] Available at: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Online] Available at: [Link]

-

Sigma-Aldrich. (n.d.). This compound (BLD Pharmatech, Chinese site). [Online] Available at: [Link]

-

Al-Ghaithi, A., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 5(1), 1013-1023. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Online] Available at: [Link]

-

L'helgoua'ch, J., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(19), 4438. [Online] Available at: [Link]

-

Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2826. [Online] Available at: [Link]

-

Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(33), 5549-5564. [Online] Available at: [Link]

-

Mori, T., et al. (2015). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 51(63), 12574-12577. [Online] Available at: [Link]

-

Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. Organic & Biomolecular Chemistry, 20(10), 2095-2099. [Online] Available at: [Link]

-

Ricker, N. L., et al. (1990). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Online] Available at: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Online] Available at: [Link]

-

University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Online] Available at: [Link]

-

Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Online] Available at: [Link]

-

Mampuru, P. M., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. [Online] Available at: [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1060816-80-9 [sigmaaldrich.com]

- 5. 1060816-80-9|this compound|BLD Pharm [bldpharm.com]

- 6. Azaindole synthesis [organic-chemistry.org]

- 7. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. pharmainfo.in [pharmainfo.in]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Iodination of 7-Azaindole-5-Carboxylic Acid

This guide provides a comprehensive overview of synthetic strategies for the regioselective iodination of 7-azaindole-5-carboxylic acid, a critical process in the development of novel therapeutics. We will delve into the inherent challenges of this transformation and present a range of methodologies, from direct C-H functionalization to multi-step synthetic sequences. Each section will provide not only detailed protocols but also the underlying mechanistic principles to empower researchers in their experimental design and optimization.

Introduction: The Synthetic Challenge

The 7-azaindole scaffold is a privileged motif in medicinal chemistry, prized for its ability to mimic purines and indoles, thereby interacting with a wide array of biological targets.[1] The introduction of an iodine atom onto this scaffold is of particular strategic importance, as it serves as a versatile handle for further functionalization through cross-coupling reactions. However, the synthesis of 5-iodo-7-azaindole-5-carboxylic acid presents two significant hurdles:

-

Inherent Regioselectivity: The 7-azaindole ring system is electronically analogous to indole. Under classical electrophilic aromatic substitution (SEAr) conditions, the C3 position is the most nucleophilic and, therefore, the most reactive site.[1][2] Direct iodination with common electrophilic iodine sources typically yields the undesired 3-iodo isomer.[1][2]

-

Influence of the Carboxylic Acid Group: The presence of a carboxylic acid at the C5 position further complicates the reaction. Carboxylic acid groups are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack, making the desired substitution at C5 even more challenging.

This guide will explore modern synthetic methods that have been developed to overcome these challenges and achieve the desired C5 iodination.

Direct C5-H Iodination Strategies

Recent advances in synthetic methodology have opened up new avenues for the direct functionalization of C-H bonds, offering a more atom-economical approach to the synthesis of halogenated heterocycles.

Radical-Mediated C5-H Iodination of Indoles

A promising strategy for circumventing the inherent C3-selectivity of electrophilic substitution is to employ a reaction that proceeds through a different mechanism. A recently developed method for the direct, regioselective C5-H iodination of indoles operates via a radical pathway.[3][4][5]

Proposed Mechanism:

This reaction is believed to proceed through the generation of an iodine radical, which can then react with the indole nucleus. The regioselectivity is thought to be controlled by the stability of the resulting radical intermediate. While this method has been demonstrated for a range of indoles, its application to the more electron-deficient 7-azaindole system, particularly with a deactivating carboxylic acid group, may require careful optimization.

Experimental Protocol (General for Indoles):

A detailed protocol for the direct C5-H iodination of indoles is provided below. Researchers should consider this as a starting point for the optimization of the reaction for 7-azaindole-5-carboxylic acid.

| Step | Procedure |

| 1. | To a solution of the indole (1.0 equiv) in a suitable solvent (e.g., DCE, MeCN), add the iodine source (e.g., I2, NIS) (1.0-1.5 equiv). |

| 2. | Add the radical initiator (e.g., AIBN, DTBP) (0.1-0.2 equiv). |

| 3. | Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS. |

| 4. | Upon completion, cool the reaction to room temperature and quench with a solution of sodium thiosulfate. |

| 5. | Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography. |

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent is critical and can influence the reaction efficiency and selectivity. Non-polar, aprotic solvents are often preferred for radical reactions.

-

Iodine Source: While molecular iodine (I₂) is a common choice, N-Iodosuccinimide (NIS) can also be used and may offer advantages in terms of handling and reactivity.

-

Radical Initiator: The choice of initiator and its concentration will determine the rate of radical generation and should be optimized to balance reaction rate with the potential for side reactions.

Logical Flow of Radical C5-H Iodination

Caption: Proposed radical mechanism for C5-H iodination.

Lewis Acid-Mediated C5-Iodination

For indoles bearing an electron-withdrawing group at the C3 position, a Lewis acid-mediated approach has been shown to direct iodination to the C5 position.[3] The Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is thought to coordinate to the C3 substituent, sterically hindering attack at the C4 and C6 positions and electronically favoring substitution at the C5 position.

Given that the carboxylic acid at C5 in the target molecule is also an electron-withdrawing group, this strategy may not be directly applicable. However, it highlights the principle of using directing groups to control regioselectivity, which could be adapted. For instance, temporary installation of a directing group at a different position could be a viable, albeit less direct, strategy.

Multi-Step Strategies via Pre-functionalized 7-Azaindoles

When direct C5-H iodination proves challenging, a more classical synthetic approach involving the construction of the iodinated target from a pre-functionalized starting material is a reliable alternative.

Synthesis from 5-Bromo-7-Azaindole

A common industrial strategy for the synthesis of 5-substituted 7-azaindoles involves the initial bromination of the 7-azaindole core.[6] While direct bromination also favors the C3 position, methods have been developed to achieve C5-bromination, often involving protection of the C3 position. Once 5-bromo-7-azaindole is obtained, a subsequent halogen-to-iodine exchange can be performed.

Synthetic Workflow:

Caption: Synthesis via a 5-bromo intermediate.

Synthesis from 5-Nitro-7-Azaindole

An alternative pre-functionalized starting material is 5-nitro-7-azaindole, for which scalable syntheses have been reported.[7][8] The nitro group can be reduced to an amine, which can then be converted to the desired iodide via a Sandmeyer-type reaction. The carboxylic acid could be introduced either before or after the iodination step.

Experimental Protocol (Sandmeyer Reaction):

| Step | Procedure |

| 1. | Dissolve 5-amino-7-azaindole (1.0 equiv) in an aqueous acidic solution (e.g., H₂SO₄, HCl) at 0-5 °C. |

| 2. | Add a solution of sodium nitrite (1.0-1.1 equiv) dropwise, maintaining the temperature below 5 °C. |

| 3. | Stir the resulting diazonium salt solution for 15-30 minutes. |

| 4. | In a separate flask, prepare a solution of potassium iodide (2.0-3.0 equiv) in water. |

| 5. | Add the diazonium salt solution to the potassium iodide solution and allow the mixture to warm to room temperature. |

| 6. | Heat the reaction mixture if necessary to drive the reaction to completion. |

| 7. | Extract the product, wash, dry, and purify as previously described. |

Advanced Strategies: Directed Metalation and Halogen Dance

For particularly challenging substrates, more advanced organometallic techniques can be employed to achieve the desired regioselectivity.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation involves the use of a directing group to position a strong base for the deprotonation of an adjacent C-H bond. The resulting organometallic species can then be quenched with an electrophile, such as iodine. For 7-azaindole-5-carboxylic acid, the carboxylic acid group itself, or a derivative thereof (e.g., an amide), could potentially direct metalation to the C4 or C6 position.[9]

The Halogen Dance Reaction

The halogen dance is a fascinating and powerful reaction in which a halogen atom migrates from one position to another on an aromatic ring under the influence of a strong base.[10][11][12] This reaction could be strategically employed if an iodo-7-azaindole isomer that is more readily accessible (e.g., the 4-iodo isomer) can be synthesized. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could then induce rearrangement to the thermodynamically more stable 5-iodo isomer. The feasibility and regiochemical outcome of a halogen dance on the 7-azaindole nucleus would require careful experimental investigation.

Conceptual Workflow for Halogen Dance:

Caption: Conceptual halogen dance on a 7-azaindole.

Comparative Summary of Iodination Methods

| Method | Advantages | Disadvantages | Applicability to Target |

| Radical C5-H Iodination | Atom-economical, direct. | May require significant optimization for the specific substrate. | High potential, but requires investigation. |

| Lewis Acid-Mediated Iodination | Directed, regioselective. | Limited to substrates with specific directing groups. | Unlikely to be directly applicable but illustrates a key principle. |

| Synthesis from 5-Bromo-7-azaindole | Reliable, well-established chemistry. | Multi-step, may involve protecting groups. | A robust and practical approach. |

| Synthesis from 5-Nitro-7-azaindole | Utilizes a scalable starting material. | Multi-step, involves handling of potentially hazardous reagents. | A viable alternative to the bromo-route. |

| Directed Metalation/Halogen Dance | Powerful for achieving difficult regioselectivity. | Requires inert conditions, strong bases, and careful optimization. | Advanced strategies for challenging cases. |

Conclusion and Future Outlook